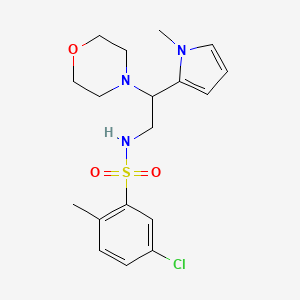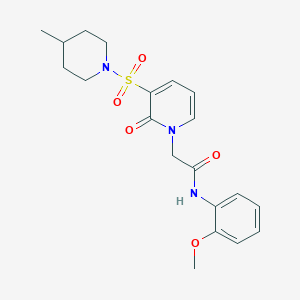![molecular formula C19H20N6O4 B2543046 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 887869-93-4](/img/structure/B2543046.png)
2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and PET Tracer Potential
One significant application involves the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, which includes compounds structurally related to the one . These derivatives are explored for their potential as PET (Positron Emission Tomography) tracers, particularly for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The synthesis process demonstrates a high radiochemical yield and purity, indicating the compound's utility in advanced diagnostic imaging (Gao, Wang, & Zheng, 2016).
Anticonvulsant and Antimicrobial Activities
The compound's structural framework is also explored for its anticonvulsant and antimicrobial potentials. Similar structures have been evaluated for their efficacy against seizures and microbial infections. Though not directly mentioning the specific compound, these studies highlight the broader chemical class's relevance in developing new therapeutic agents with anticonvulsant and antimicrobial activities (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002); (Sharma, Sharma, & Rane, 2004).
Comparative Metabolism Studies
Further, the comparative metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes is detailed, offering insights into how similar chemical structures are metabolized across species. This research could provide foundational knowledge for evaluating the compound's metabolic stability and potential toxicological impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Synthesis and Reactivity
The compound's applications extend into the realm of chemical synthesis and reactivity, where related purinyl and imidazolyl derivatives are investigated for their fluorescent properties and potential in oligonucleotide synthesis. This exploration underscores the chemical's versatility and its potential applications in biochemical research and molecular biology (Adamiak, Biała, & Skalski, 1985).
properties
IUPAC Name |
2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-10-11(2)25-15-16(22(3)19(28)23(17(15)27)9-14(20)26)21-18(25)24(10)12-7-5-6-8-13(12)29-4/h5-8H,9H2,1-4H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFYIZPUPDNARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16813591 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)
![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)


![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)

![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)
![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)
![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2542983.png)

